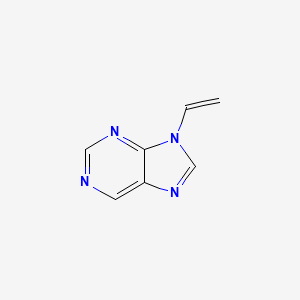

9-Vinyl-9H-purine

Description

Structure

3D Structure

Properties

CAS No. |

66990-12-3 |

|---|---|

Molecular Formula |

C7H6N4 |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

9-ethenylpurine |

InChI |

InChI=1S/C7H6N4/c1-2-11-5-10-6-3-8-4-9-7(6)11/h2-5H,1H2 |

InChI Key |

FEXQRPUJLWGPBP-UHFFFAOYSA-N |

SMILES |

C=CN1C=NC2=CN=CN=C21 |

Canonical SMILES |

C=CN1C=NC2=CN=CN=C21 |

Synonyms |

poly(9-vinylpurine) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 9-Vinyl-9H-Purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 9-vinyl-9H-purine, a molecule of interest in medicinal chemistry and materials science due to the versatile reactivity of the vinyl group. This document details key synthetic methodologies, presents quantitative data for analogous reactions, and provides generalized experimental protocols.

Introduction to this compound

The introduction of a vinyl group onto the purine scaffold at the N9 position yields this compound, a valuable building block for further chemical transformations. The vinyl moiety can participate in various reactions, including polymerization, cycloadditions, and cross-coupling reactions, making it a versatile precursor for the synthesis of novel purine derivatives with potential applications in drug discovery and materials science. This guide explores the principal synthetic routes to access this important compound.

Synthesis Pathways

Several key methodologies have been established for the N-vinylation of heterocyclic compounds, which can be applied to the synthesis of this compound. These include direct vinylation with acetylene, transition metal-catalyzed cross-coupling reactions, and transvinylation reactions.

Direct Vinylation with Acetylene (Reppe Synthesis)

The direct vinylation of N-heterocycles with acetylene, a method pioneered by Walter Reppe, represents a direct and atom-economical approach. This reaction is typically performed under basic conditions and may require elevated temperatures and pressures.

Reaction Scheme:

Figure 1: Direct vinylation of purine with acetylene.

Experimental Protocol (General):

-

A high-pressure autoclave is charged with purine and a suitable solvent (e.g., dioxane, N-methylpyrrolidone).

-

A catalytic amount of a strong base (e.g., potassium hydroxide, sodium metal) is added.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with acetylene gas.

-

The reaction mixture is heated to the desired temperature (typically 150-200 °C) and stirred for several hours.

-

After cooling to room temperature, the excess acetylene pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

The crude product is purified by chromatography (e.g., silica gel column chromatography) or recrystallization to yield this compound.

Quantitative Data:

| N-Heterocycle | Base | Temperature (°C) | Pressure (atm) | Yield (%) |

| Carbazole | KOH | 180-200 | 15-20 | ~85 |

| Indole | KOH | 180-200 | 15-20 | ~84 |

| Imidazole | KOH | 180-200 | 15-20 | ~70 |

Table 1: Representative yields for the direct vinylation of N-heterocycles with acetylene. (Data is illustrative and based on general knowledge of Reppe vinylation).

Palladium-Catalyzed N-Vinylation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. This approach can be adapted for the N-vinylation of purine using a vinyl halide (e.g., vinyl bromide or vinyl iodide) as the vinyl source.

Reaction Scheme:

Figure 2: Palladium-catalyzed N-vinylation of purine.

Experimental Protocol (General):

-

To a reaction vessel are added purine, a palladium catalyst (e.g., palladium(II) acetate), and a suitable ligand (e.g., a bulky phosphine ligand).

-

A base (e.g., cesium carbonate, potassium phosphate) and a solvent (e.g., toluene, dioxane) are added.

-

The vinyl halide (e.g., vinyl bromide, as a solution or gas) is introduced into the reaction mixture.

-

The vessel is sealed and heated to the desired temperature (typically 80-120 °C) with stirring for several hours.

-

Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography to afford this compound.

Quantitative Data:

Specific data for the palladium-catalyzed vinylation of purine is not available in the search results. The following table provides representative data for the N-vinylation of related azoles.

| Azole | Vinylating Agent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Imidazole | Vinyl Bromide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 70-90 |

| Pyrazole | Vinyl Bromide | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 65-85 |

| Indole | Vinyl Iodide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 75-95 |

Table 2: Representative yields for the palladium-catalyzed N-vinylation of azoles. (Data is illustrative and based on general procedures for Buchwald-Hartwig amination).

Copper-Catalyzed N-Vinylation

Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods and are often more cost-effective. These reactions can utilize vinyl halides or vinylboronic acids as the vinylating agent.

Reaction Scheme:

Figure 3: Copper-catalyzed N-vinylation of purine.

Experimental Protocol (General):

-

A mixture of purine, a copper(I) salt (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate) is prepared in a reaction flask.

-

A suitable solvent (e.g., DMF, DMSO) is added, followed by the vinylating agent (e.g., vinyl bromide or vinylboronic acid).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C for several hours.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography to give this compound.

Quantitative Data:

While specific data for the copper-catalyzed vinylation of purine is scarce, the following table shows representative data for the N-arylation of purines, which proceeds via a similar mechanism.

| Purine Derivative | Arylating Agent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Inosine | Phenylboronic Acid | Cu(OAc)₂ / Pyridine | Et₃N | CH₂Cl₂ | RT | 60-80 |

| Guanosine | 4-Tolylboronic Acid | Cu(OAc)₂ / Pyridine | Et₃N | CH₂Cl₂ | RT | 55-75 |

Table 3: Representative yields for the copper-catalyzed N-arylation of purine nucleosides. (Data is illustrative of copper-catalyzed C-N bond formation).

Transvinylation with Vinyl Acetate

Transvinylation involves the transfer of a vinyl group from a vinyl ester, most commonly vinyl acetate, to a nucleophile. This method can be catalyzed by transition metals such as palladium or iridium.

Reaction Scheme:

Figure 4: Transvinylation of purine with vinyl acetate.

Experimental Protocol (General):

-

In a reaction vessel, purine is dissolved in a large excess of vinyl acetate, which serves as both the vinyl source and the solvent.

-

A catalyst, such as an iridium complex (e.g., [Ir(cod)Cl]₂) or a palladium salt, and a base (e.g., sodium carbonate) are added.

-

The mixture is heated to reflux (around 72 °C) and stirred for an extended period, often 24-48 hours.

-

The reaction is monitored by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, the excess vinyl acetate is removed by distillation.

-

The residue is taken up in an organic solvent and washed with water to remove the base and any acetic acid formed.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

Quantitative Data:

Biological Context: Purinergic Signaling

While the specific biological role of this compound is not extensively documented, it is important to consider the broader context of purinergic signaling. Purines, such as adenosine and ATP, are fundamental signaling molecules that act as extracellular messengers.[1] They activate a class of receptors known as purinoceptors, which are involved in a vast array of physiological processes, including neurotransmission, inflammation, and cell proliferation.[1][2]

The synthesis of novel purine derivatives like this compound is of significant interest as it allows for the exploration of new chemical space around a biologically validated scaffold. These derivatives could potentially act as agonists, antagonists, or allosteric modulators of purinoceptors, leading to the development of new therapeutic agents for a variety of diseases. For instance, derivatives of 9-cinnamyl-9H-purine have been investigated as inhibitors of the TLR4/MyD88/NF-κB signaling pathway, demonstrating anti-inflammatory effects.[3] Inosine, another purine nucleoside, has shown antidepressant-like effects through the activation of adenosine A₁ and A₂A receptors and downstream signaling pathways involving PKA, PI3K/Akt, and ERK1/2.[4]

The vinyl group of this compound provides a reactive handle for the attachment of various functionalities, enabling the creation of libraries of compounds for screening against different biological targets within the purinergic signaling network and beyond.

Figure 5: Generalized purinergic signaling pathway.

Conclusion

The synthesis of this compound can be achieved through several established methods for N-vinylation of heterocycles. While direct vinylation with acetylene offers an atom-economical route, transition metal-catalyzed methods using palladium or copper provide milder and often more versatile alternatives. Transvinylation with vinyl acetate is another viable approach. The choice of method will depend on the available resources, desired scale, and tolerance of functional groups in more complex substrates. The resulting this compound is a valuable intermediate for the development of novel compounds with potential applications in medicine and materials science, particularly in the context of modulating purinergic signaling pathways. Further research is warranted to establish specific, optimized protocols for its synthesis and to explore its biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 9-Vinyl-9H-purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 9-Vinyl-9H-purine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a comprehensive, predicted spectroscopic profile based on data from analogous structures, including 9-substituted purines and other vinyl-substituted heterocyclic compounds. The methodologies provided are standard analytical chemistry protocols applicable for the characterization of such novel compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.2 | Singlet | - |

| H-6 | 8.6 - 8.9 | Singlet | - |

| H-8 | 8.0 - 8.3 | Singlet | - |

| H-1' (Vinyl) | 7.2 - 7.5 | Doublet of doublets | trans: 15-17, cis: 8-10 |

| H-2'a (Vinyl, trans) | 5.8 - 6.1 | Doublet of doublets | geminal: 0-2, trans: 15-17 |

| H-2'b (Vinyl, cis) | 5.3 - 5.6 | Doublet of doublets | geminal: 0-2, cis: 8-10 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151 - 154 |

| C-4 | 148 - 151 |

| C-5 | 130 - 133 |

| C-6 | 145 - 148 |

| C-8 | 140 - 143 |

| C-1' (Vinyl) | 130 - 133 |

| C-2' (Vinyl) | 115 - 118 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (Aromatic/Vinyl) | 3100 - 3000 | Medium |

| C=C stretch (Vinyl) | 1640 - 1620 | Medium |

| C=N, C=C stretch (Purine ring) | 1610 - 1450 | Medium to Strong |

| C-H bend (Vinyl, out-of-plane) | 1000 - 900 | Strong |

| Ring skeletal vibrations | 1400 - 1000 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Identity | Relative Abundance |

| 146 | [M]⁺ (Molecular Ion) | High |

| 119 | [M - HCN]⁺ | Moderate |

| 92 | [M - 2HCN]⁺ | Moderate |

| 65 | [C₅H₃]⁺ | Low |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[1]

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is recorded. Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and the collection of 16 to 64 transients to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be necessary.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Thin Film (for oils or low-melting solids): A small amount of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[2]

-

KBr Pellet (for solids): A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.[3]

-

Solution: The sample is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride). The solution is placed in a liquid sample cell.[3]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.[4]

-

Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent/KBr) is first collected.[4] The sample is then placed in the spectrometer's beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile, thermally stable compounds.[5] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[5]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound. The other peaks represent fragment ions, which provide information about the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Technical Guidance: Solubility of 9-Vinyl-9H-purine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

9-Vinyl-9H-purine is a heterocyclic aromatic compound. The purine ring system, with its multiple nitrogen atoms, is capable of hydrogen bonding, which generally imparts some degree of polarity. The vinyl group is nonpolar. The overall solubility of this compound will, therefore, be a balance between these polar and nonpolar characteristics.

It is anticipated that this compound will exhibit solubility in a range of organic solvents, with higher solubility expected in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and chlorinated solvents (e.g., dichloromethane, chloroform), and potentially lower solubility in nonpolar solvents (e.g., hexane, toluene). Its solubility in polar protic solvents (e.g., ethanol, methanol) will be influenced by the interplay of hydrogen bonding.

Due to the absence of specific data, experimental determination of solubility is essential for any application requiring this information, such as in polymerization reactions, formulation development, or analytical method development.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Solvent: Equilibrate the selected organic solvent to the desired experimental temperature (e.g., 25 °C) in the thermostatic shaker.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Equilibration: Add a known volume or weight of the temperature-equilibrated solvent to the vial containing the this compound. Cap the vial tightly.

-

Shaking and Incubation: Place the vial in the thermostatic shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed in the thermostatic shaker for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles. The filtration step should be performed quickly to minimize solvent evaporation.

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The solubility can be calculated from the mass of the solute and the mass or volume of the solvent used.

-

-

Quantitative Analysis (HPLC or UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the solubility, taking into account the dilution factor.

-

-

Data Reporting: Report the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L) at the specified temperature. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

This guide provides a framework for understanding and determining the solubility of this compound. For any specific application, it is imperative to perform these experimental determinations to obtain accurate and reliable solubility data.

An In-depth Technical Guide on the Thermal Stability and Degradation of 9-Vinyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a comprehensive overview of the expected thermal behavior of 9-Vinyl-9H-purine based on available literature for structurally related purine derivatives. To date, specific experimental data on the thermal stability and degradation pathways of this compound has not been extensively reported in peer-reviewed literature. The information presented herein is intended to serve as a foundational resource for researchers initiating studies in this area.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its reactive vinyl group, which allows for its incorporation into various polymeric structures and for further chemical modifications. Understanding the thermal stability and degradation profile of this molecule is crucial for its application in drug delivery systems, polymer synthesis, and as a scaffold in the development of novel therapeutic agents. This technical guide consolidates the current understanding of the thermal properties of purine derivatives and provides a projected framework for the analysis of this compound.

Thermal Stability of Purine Derivatives

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), are instrumental in determining the thermal stability of chemical compounds.[1] Studies on various purine derivatives, including caffeine, theophylline, theobromine, and uric acid, have revealed that their thermal decomposition typically occurs in multiple stages.[1][2][3][4][5] The stability of these compounds is influenced by their substitution patterns and intermolecular interactions in the solid state.

While specific data for this compound is not available, a comparative analysis of related purine compounds can offer insights into its expected thermal behavior. The following table summarizes the thermal decomposition data for several well-studied purine derivatives.

Table 1: Thermal Decomposition Data of Selected Purine Derivatives

| Compound | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Major Mass Loss (%) | Experimental Conditions |

| Theophylline | ~250 | 273 (melting), 350 (evaporation) | >95% | 20°C/min, N₂ atmosphere[4] |

| Caffeine | ~175 | 270 (melting), 312 (evaporation) | >95% | 20°C/min, N₂ atmosphere[5] |

| Uric Acid | ~375 | >400 | ~89% (up to 600°C) | 20°C/min, N₂ atmosphere[3] |

| Aminophylline | ~140 | 140 (ethylenediamine loss), 273 & 330 (theophylline melting & evaporation) | Stepwise | 20°C/min, N₂ atmosphere[3] |

Note: The data presented is compiled from various sources and experimental conditions may vary. The decomposition of some purines like theophylline and caffeine is characterized by sublimation/evaporation following melting.

Based on the structure of this compound, it is hypothesized that its thermal decomposition may initiate with the cleavage of the vinyl group, followed by the subsequent breakdown of the purine ring at higher temperatures.

Experimental Protocols for Thermal Analysis

A standardized experimental approach is crucial for obtaining reproducible data on the thermal stability of this compound. The following protocol is a general guideline based on methodologies reported for other purine derivatives.[4]

Objective: To determine the thermal stability and degradation profile of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials and Equipment:

-

This compound sample

-

TGA-DSC instrument

-

Inert gas (e.g., Nitrogen, Argon) of high purity

-

Analytical balance

-

Sample pans (e.g., aluminum, platinum)

Experimental Workflow:

Caption: Experimental workflow for TGA-DSC analysis.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA/DSC pan.

-

Instrument Setup:

-

Set the temperature program to ramp from room temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Acquisition:

-

Place the sample pan in the TGA-DSC instrument.

-

Initiate the temperature program and record the sample weight and heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative curve, DTG), and the percentage of mass loss at each stage.

-

Analyze the DSC curve to identify thermal events such as melting, crystallization, and decomposition (endothermic or exothermic peaks).

-

The heating rate can significantly influence the observed decomposition temperatures; therefore, using multiple heating rates can provide more detailed kinetic information.[1]

Hypothetical Thermal Degradation Pathway

In the absence of specific experimental data for this compound, a plausible thermal degradation pathway can be proposed based on its chemical structure. The degradation of purine nucleotides in biological systems is a well-understood enzymatic process leading to uric acid.[6][7][8] However, thermal degradation is a non-specific process driven by high temperatures.

It is hypothesized that the initial step in the thermal degradation of this compound involves the homolytic cleavage of the N-vinyl bond, which is likely to be the weakest bond. This would result in the formation of a purinyl radical and a vinyl radical. Subsequent degradation would involve the fragmentation of the purine ring itself.

Caption: A plausible thermal degradation pathway.

Conclusion

While the thermal stability and degradation of this compound have not been specifically detailed in the existing literature, this guide provides a framework for its investigation based on the known behavior of related purine derivatives. The provided experimental protocol offers a starting point for researchers to systematically characterize the thermal properties of this important molecule. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable in identifying the evolved gas-phase products and elucidating the precise degradation mechanism. Such data will be critical for advancing the application of this compound in various scientific and industrial fields.

References

Quantum Chemical Calculations for 9-Vinyl-9H-purine: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Purine and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes. The introduction of a vinyl group at the N9 position of the purine scaffold, creating 9-Vinyl-9H-purine, is of significant interest for its potential applications in drug design and materials science. The vinyl moiety can act as a reactive handle for polymerization or as a point of interaction with biological targets.

Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the structural, electronic, and reactive properties of molecules like this compound. By solving the Schrödinger equation with certain approximations, these methods can predict molecular geometries, vibrational spectra, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. This information is invaluable for understanding the molecule's stability, reactivity, and potential biological activity.

This technical guide outlines the standard computational protocols for a thorough quantum chemical investigation of this compound. It is intended to serve as a roadmap for researchers aiming to perform such calculations and interpret the results.

Computational Methodology

The following section details the typical computational workflow for the quantum chemical analysis of this compound.

Software

A variety of software packages are available for performing quantum chemical calculations. A common choice is the Gaussian suite of programs, which offers a wide range of theoretical methods and basis sets. Other suitable software includes ORCA, GAMESS, and Spartan.

Molecular Structure Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, its optimized geometry. This is achieved by finding the minimum on the potential energy surface.

-

Theoretical Level: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules.

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is a robust choice for this type of molecule. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in the orbital shapes.

The optimization calculation is typically performed without any symmetry constraints to ensure that the true global minimum on the potential energy surface is found.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation should be performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated harmonic frequencies can be compared with experimental infrared (IR) and Raman spectra. It is standard practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors in the calculations.

Electronic Properties Analysis

With the optimized geometry, a range of electronic properties can be calculated.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity and kinetic stability.[1] A smaller energy gap suggests that the molecule is more easily excitable and more reactive.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is useful for identifying regions that are prone to electrophilic or nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugation.

Data Presentation

The following tables are templates for summarizing the quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle/Dihedral | Calculated Value (Å or °) |

| Bond Lengths | N1-C2 | Data not available |

| C2-N3 | Data not available | |

| ... | Data not available | |

| N9-C1' (vinyl) | Data not available | |

| C1'-C2' (vinyl) | Data not available | |

| Bond Angles | C2-N1-C6 | Data not available |

| N1-C2-N3 | Data not available | |

| ... | Data not available | |

| Dihedral Angles | C4-N9-C1'-C2' | Data not available |

| ... | Data not available |

Table 2: Calculated Vibrational Frequencies for this compound

| Mode | Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| 1 | C-H stretch (vinyl) | Data not available | Data not available | Data not available | Data not available |

| 2 | C=C stretch (vinyl) | Data not available | Data not available | Data not available | Data not available |

| 3 | Purine ring stretch | Data not available | Data not available | Data not available | Data not available |

| ... | ... | Data not available | Data not available | Data not available | Data not available |

Table 3: Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

| Dipole Moment | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

Visualizations

The following diagrams illustrate key concepts and workflows in the quantum chemical analysis of this compound.

Caption: Computational and Experimental Workflow for this compound Analysis.

Caption: Relationship between Frontier Molecular Orbitals and Chemical Reactivity.

Conclusion

While specific computational data for this compound is not yet prevalent in the scientific literature, the established methodologies of quantum chemistry provide a clear path for its investigation. A thorough computational study, as outlined in this guide, would yield valuable insights into the molecule's structure, stability, and electronic properties. This information can guide synthetic efforts, help in the interpretation of experimental data, and inform the design of novel purine derivatives for applications in medicinal chemistry and materials science. It is our hope that this methodological whitepaper will encourage and facilitate future research into the quantum chemical properties of this compound.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and History of Purine Vinyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and historical development of purine vinyl derivatives, a class of compounds that has garnered significant interest in medicinal chemistry and molecular biology. From their initial synthesis to their application as versatile research tools and potential therapeutic agents, this document provides a comprehensive overview of the core milestones, experimental methodologies, and biological significance of these molecules.

A Historical Perspective: The Genesis of Vinylpurines

The exploration of purine vinyl derivatives began in the mid-20th century, driven by an interest in modifying the structure of naturally occurring purines to investigate their biological roles and to create novel compounds with therapeutic potential. A pivotal moment in this journey was the work of Josef Pitha and Paul O. P. Ts'o, who in 1968, laid the foundation for the synthesis of N-vinylpurines. Their research described a novel method for the introduction of a vinyl group at the N9 position of the purine ring system.

Subsequent research further refined the synthetic routes to C-vinylpurines, where the vinyl group is attached to a carbon atom of the purine core, typically at the C6 or C8 position. These developments were largely enabled by the advent of palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, in the latter half of the 20th century. These powerful synthetic tools allowed for the efficient and regioselective introduction of vinyl groups onto the purine scaffold, opening the door to the creation of a diverse library of derivatives.

Key Synthetic Methodologies: Crafting the Vinylpurine Core

The synthesis of purine vinyl derivatives can be broadly categorized into two main approaches: the formation of N-vinylpurines and the construction of C-vinylpurines.

Synthesis of N-Vinylpurines: The Vinyl Interchange Reaction

One of the earliest and most straightforward methods for the synthesis of N-vinylpurines is the vinyl interchange reaction. This method, utilized in the pioneering work of Pitha and Ts'o, involves the reaction of a purine with vinyl acetate in the presence of a mercury(II) acetate catalyst and sulfuric acid.

Experimental Protocol: Synthesis of 6-Chloro-9-vinylpurine

-

Reactants: 6-chloropurine, vinyl acetate, mercury(II) acetate, sulfuric acid.

-

Procedure: A suspension of 6-chloropurine in a significant excess of vinyl acetate is prepared. To this suspension, a catalytic amount of mercury(II) acetate is added, followed by a drop of concentrated sulfuric acid. The reaction mixture is then heated under reflux. The progress of the reaction is monitored by the dissolution of the starting purine. Upon completion, the excess vinyl acetate is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield 6-chloro-9-vinylpurine.

Synthesis of C-Vinylpurines: Palladium-Catalyzed Cross-Coupling Reactions

The introduction of a vinyl group at a carbon atom of the purine ring is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Stille and Suzuki reactions are the most commonly employed methods.

Experimental Protocol: General Procedure for Stille Coupling

-

Reactants: A halogenated purine derivative (e.g., 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine), a vinylstannane reagent (e.g., tributyl(vinyl)stannane), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable solvent (e.g., anhydrous dioxane).

-

Procedure: The halogenated purine, vinylstannane, and palladium catalyst are dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then heated to reflux for a specified period, typically several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired C-vinylpurine derivative.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Reactants: A halogenated purine derivative, a vinylboronic acid or ester, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., sodium carbonate), and a solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Procedure: The halogenated purine, vinylboronic acid/ester, palladium catalyst, phosphine ligand, and base are combined in the solvent system. The mixture is degassed and then heated under an inert atmosphere at a temperature typically ranging from 80 to 100 °C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography to yield the C-vinylpurine product.

Biological Activities and Quantitative Data

Purine vinyl derivatives have been investigated for a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory effects. The vinyl group can act as a reactive handle for covalent modification of biological targets or can influence the binding affinity and selectivity of the purine scaffold for specific enzymes or receptors.

Table 1: Inhibitory Activity of Selected Purine Vinyl Derivatives

| Compound | Target | Activity | IC50 (µM) |

| Poly(9-vinyladenine) | Murine Leukemia Virus Reverse Transcriptase | Antiviral | - |

| O6-Cyclohexylmethyl-2-(4'-sulfamoylanilino)-9-vinylpurine | Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | 0.08 |

| (R)-N2-(1-Ethyl-propyl)-N6-(4-methoxy-benzyl)-9-vinyl-9H-purine-2,6-diamine | Cyclin-Dependent Kinase 1 (CDK1) | Anticancer | 0.25 |

| N2-(1-Ethyl-propyl)-N6-(4-methoxy-benzyl)-9-vinyl-9H-purine-2,6-diamine | Cyclin-Dependent Kinase 5 (CDK5) | Anticancer | 0.35 |

Signaling Pathways and Mechanisms of Action

The biological effects of purine vinyl derivatives are mediated through their interaction with various cellular signaling pathways. A significant area of investigation has been their role as kinase inhibitors.

Kinase Inhibition

Many purine vinyl derivatives have been designed as inhibitors of protein kinases, which are key regulators of cellular processes. By mimicking the natural purine substrate, ATP, these compounds can bind to the ATP-binding site of kinases and block their catalytic activity. This inhibition can disrupt downstream signaling cascades that are often dysregulated in diseases such as cancer.

The Ascending Trajectory of Vinyl-Substituted Purines in Drug Discovery: A Technical Guide to Their Biological Activities

For Immediate Release

[City, State] – October 30, 2025 – The class of heterocyclic compounds known as vinyl-substituted purines is attracting significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the current research, focusing on the potential of these molecules as kinase inhibitors, antiviral agents, and anticancer therapeutics. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and elucidates the signaling pathways influenced by these promising compounds.

Introduction: The Versatility of the Purine Scaffold

Purines are fundamental components of nucleic acids and coenzymes, and their derivatives have long been a cornerstone of medicinal chemistry. The introduction of a vinyl (-CH=CH2) group to the purine core at various positions (C2, C6, or C8) has been shown to significantly modulate their biological properties. This modification can enhance binding affinity to target proteins, provide sites for further chemical modification, and influence the overall pharmacokinetic profile of the molecule. This guide will delve into the structure-activity relationships (SAR) of vinyl-substituted purines and their therapeutic potential.

Kinase Inhibition: A Prominent Therapeutic Target

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Vinyl-substituted purines have emerged as promising scaffolds for the development of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Src Kinase Inhibition

Several studies have investigated the potential of vinyl-purine analogs as inhibitors of key oncogenic kinases such as EGFR and Src. While specific IC50 values for a broad range of vinyl-substituted purines are still emerging in the public domain, related purine derivatives have shown significant inhibitory activity. For instance, 2,6,9-trisubstituted purines have been identified as potent inhibitors of Cyclin-Dependent Kinase 12 (CDK12), with some analogs exhibiting GI50 values of less than 50 nM against cancer cell lines. Further research is focused on synthesizing and screening vinyl-substituted analogs to enhance potency and selectivity.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Novel purine analogues have demonstrated significant potential as CDK2 inhibitors. For example, certain synthesized purine derivatives showed greater cytotoxicity against PA-1 and MCF-7 cancer cell lines, with IC50 values of 1.08 µM and 3.54 µM, respectively, compared to the known CDK inhibitor seliciclib. These compounds also exhibited greater affinity against CDK2 in kinase selectivity assays with IC50 values of 0.21 µM and 0.59 µM. The introduction of a vinyl group is a promising strategy to further optimize these CDK inhibitors.

Table 1: Kinase Inhibitory Activity of Selected Purine Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | GI50/IC50 (µM) |

| Purine Analog 5g | CDK2 | 0.21 | PA-1 | 1.08 |

| Purine Analog 5i | CDK2 | 0.59 | MCF-7 | 3.54 |

| Seliciclib (Standard) | CDK2 | 0.63 | PA-1 / MCF-7 | 8.43 / 5.46 |

| 2,6,9-Trisubstituted Purine 30d | CDK12 | < 0.05 | SK-Br3 / HCC1954 | < 0.05 |

| 2,6,9-Trisubstituted Purine 30e | CDK12 | < 0.05 | SK-Br3 / HCC1954 | < 0.05 |

Note: Data for non-vinyl substituted purines is included to highlight the potential of the purine scaffold. Specific data for a wide range of vinyl-substituted purines is a key area of ongoing research.

Antiviral Activity: Combating Viral Infections

The structural similarity of purine analogs to natural nucleosides makes them ideal candidates for antiviral drug development. These compounds can interfere with viral replication by inhibiting viral polymerases or other essential enzymes.

Mechanism of Action

The primary antiviral mechanism of many nucleoside analogs, including purine derivatives, involves their intracellular phosphorylation to the active triphosphate form. This triphosphate can then act as a competitive inhibitor or a chain terminator of viral DNA or RNA synthesis. The introduction of a vinyl group can influence the substrate specificity for viral versus host cell kinases, potentially leading to a wider therapeutic window.

Antiviral Screening Data

While comprehensive EC50 data for a wide array of vinyl-substituted purines against various viruses is not yet consolidated in publicly available literature, the general class of purine nucleoside analogs has shown broad-spectrum antiviral activity. For example, carbocyclic analogues of 2-amino-6-substituted-purine ribofuranosides have demonstrated significant activity against Herpes Simplex Virus-1 (HSV-1) and vaccinia virus. The development and screening of vinyl-substituted versions of these compounds is a logical next step in the pursuit of novel antiviral agents.

Table 2: Antiviral Activity of Selected Purine Nucleoside Analogs

| Compound | Virus | EC50 (µM) | Cell Line |

| Carbocyclic 2,6-diaminopurine ribofuranoside | HSV-1 | - | - |

| Carbocyclic 2-amino-6-chloropurine ribofuranoside | HSV-1 | - | - |

| Carbocyclic 2-amino-6-(methylamino)purine ribofuranoside | HSV-1 | - | - |

Note: Specific EC50 values for these carbocyclic purine analogs were not provided in the cited source, but their significant activity was highlighted. This table represents the current state of publicly available data and will be updated as more specific quantitative information becomes available.

Anticancer Properties: Targeting Proliferation and Survival

The ability of vinyl-substituted purines to inhibit key kinases involved in cell cycle progression and signal transduction directly translates to their potential as anticancer agents.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of purine derivatives are often evaluated against a panel of human cancer cell lines. For instance, novel purine analogues have been screened against the NCI-60 panel of cancer cell lines, with some compounds showing significant growth inhibition (GI) percentages at a 10 µM dose. Specifically, certain derivatives demonstrated high efficacy against ovarian cancer (OVCAR-4) and glioblastoma (SNB-75) cell lines.

Table 3: Cytotoxicity of Selected Purine Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Growth Inhibition (%) at 10 µM | IC50 (µM) |

| Purine Analog 5g | OVCAR-4 | 98.09 | - |

| Purine Analog 5i | SNB-75 | 90 | - |

| Purine Analog 5g | PA-1 | - | 1.08 |

| Purine Analog 5i | MCF-7 | - | 3.54 |

Note: This table presents a selection of available data. Comprehensive screening of a wide range of vinyl-substituted purines is necessary to establish a complete cytotoxicity profile.

Experimental Protocols

To facilitate further research and validation of the findings presented, this section outlines key experimental methodologies.

Synthesis of Vinyl-Substituted Purines

A common and effective method for the synthesis of vinyl-substituted purines is the Palladium-catalyzed Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling for the Synthesis of 6-Vinylpurine Derivatives

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 6-halopurine derivative (1 equivalent), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 equivalents), and a copper(I) co-catalyst like CuI (0.1-0.2 equivalents) in a suitable anhydrous solvent (e.g., THF or DMF).

-

Addition of Reagents: Add a base, typically an amine such as triethylamine (2-3 equivalents), to the mixture. Then, slowly add the vinylating agent, such as tributyl(vinyl)tin for Stille coupling or a terminal alkyne followed by reduction for a Sonogashira-based approach (1.1-1.5 equivalents), via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired vinyl-substituted purine.

In Vitro Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that can be used to measure the activity of a wide range of kinases and their inhibition by compounds.

Protocol: ADP-Glo™ Kinase Assay

-

Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the vinyl-substituted purine inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

-

Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (e.g., 30 °C or 37 °C) for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the vinyl-substituted purine compounds for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.[1][2][3][4]

Antiviral Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles produced in the presence of an antiviral compound.

Protocol: Plaque Reduction Assay

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the vinyl-substituted purine compound.

-

Overlay Application: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaques (localized areas of cell death) to form.

-

Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Signaling Pathways and Visualizations

Vinyl-substituted purines, particularly as kinase inhibitors, can modulate key signaling pathways involved in cell growth, proliferation, and survival. Understanding these interactions is crucial for elucidating their mechanism of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that is frequently hyperactivated in cancer. Inhibition of kinases within this pathway is a major focus of cancer drug discovery. Purine derivatives have been investigated as inhibitors of PI3K and Akt.

Caption: PI3K/Akt signaling pathway and potential inhibition points for vinyl-substituted purines.

Ras-Raf-MEK-ERK (MAPK) Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. It is also a key target in cancer therapy.

Caption: Ras-Raf-MEK-ERK (MAPK) pathway and potential targets for vinyl-substituted purines.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing novel kinase inhibitors involves a multi-step workflow.

Caption: A typical workflow for the screening and characterization of kinase inhibitors.

Conclusion and Future Directions

Vinyl-substituted purines represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated activity as kinase inhibitors, coupled with the established role of the purine scaffold in antiviral and anticancer therapies, positions them as a focal point for future research. The key to unlocking their full therapeutic potential lies in the systematic synthesis and screening of diverse libraries of these compounds to establish comprehensive structure-activity relationships. Further investigation into their mechanisms of action and their effects on specific signaling pathways will be crucial for the development of novel, targeted therapies for a range of diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

9-Vinyl-9H-purine: A Technical Guide to Synthesis and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Vinyl-9H-purine is a versatile monomer that holds significant potential in the development of novel polymers and as a scaffold in medicinal chemistry. Its unique electronic and structural properties make it a valuable building block for materials science and drug discovery. This technical guide provides a comprehensive overview of the commercial availability of this compound and its derivatives, along with a detailed experimental protocol for its synthesis. The information presented herein is intended to support researchers and developers in harnessing the potential of this important compound.

Commercial Availability

Direct commercial availability of unsubstituted this compound is limited. Our research indicates that this compound is not typically offered as a stock item by major chemical suppliers. However, several derivatives of 9-vinylpurine are commercially available, suggesting that while the parent compound may require custom synthesis, its chemical space is accessible.

The following table summarizes the commercial availability of key 9-vinylpurine derivatives. Researchers interested in these compounds can inquire with the listed suppliers for quotations and lead times.

| Compound Name | CAS Number | Supplier(s) | Notes |

| 6-Chloro-9-vinyl-9H-purine | 15816-12-3 | BLD Pharm | Available for online orders. |

| 9-Vinyl-9H-purin-6-amine (9-Vinyladenine) | 20245-85-6 | CymitQuimica (Brand: Fluorochem) | Available in various quantities (e.g., 10mg, 100mg, 250mg). Intended for laboratory use. |

Note: The availability and pricing of these compounds are subject to change. It is recommended to contact the suppliers directly for the most current information. The lack of readily available this compound underscores the importance of reliable synthetic methods.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of 9H-purine followed by an elimination reaction. The following protocol is based on established methods for the N-vinylation of heterocyclic compounds, most notably the work of Pitha and Ts'o.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 9-(2-Chloroethyl)-9H-purine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 9H-purine (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K2CO3, 2-3 equivalents), portion-wise to the suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

-

Alkylation: To the resulting purine salt, add 1-bromo-2-chloroethane (1.5 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 9-(2-chloroethyl)-9H-purine.

Step 2: Synthesis of this compound (Dehydrohalogenation)

-

Reaction Setup: Dissolve the purified 9-(2-chloroethyl)-9H-purine (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Base Addition: Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK, 2-3 equivalents) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents), to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring for the disappearance of the starting material by TLC.

-

Workup: Quench the reaction by adding water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound production.

Logical Relationship of Synthesis Steps

The synthesis of this compound is a sequential process where the successful formation of the intermediate in the first step is critical for the final elimination reaction. The logical flow ensures the regioselective introduction of the vinyl precursor at the N9 position of the purine ring, which is generally favored under the described alkylation conditions.

Caption: Logical flow of the this compound synthesis.

Conclusion

While this compound is not a readily available commercial product, its synthesis is achievable through a well-established two-step chemical sequence. This guide provides researchers and drug development professionals with the necessary information to either procure commercially available derivatives or to undertake the synthesis of the parent compound. The availability of a reliable synthetic protocol opens the door to further exploration of this compound in various scientific and technological applications.

Safety and Handling of 9-Vinyl-9H-purine: A Technical Guide

Hazard Identification and General Precautions

Due to the absence of specific toxicological data, a thorough risk assessment must be conducted before handling 9-Vinyl-9H-purine. The purine scaffold is biologically active, and the vinyl group can be reactive. It should be considered an irritant at a minimum, with unknown potential for more severe health effects.

General Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Avoid inhalation of dust or vapors.[1]

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.[2]

-

Keep the container tightly closed when not in use.[1]

-

A stock solution, if prepared, may be made by dissolving in organic solvents like DMSO or dimethylformamide.[2]

Quantitative Data and Physical Properties

Specific physical and toxicological data for this compound are not available. The table below contains information for the parent compound, 9H-Purine, to provide some context.

| Property | Data (for 9H-Purine) | Reference |

| Molecular Formula | C₅H₄N₄ | [2] |

| Molecular Weight | 120.1 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥95% | [2] |

| UV/Vis | λmax: 264 nm | [2] |

| Solubility (Aqueous) | Approx. 10 mg/mL in PBS (pH 7.2) | [2] |

| Solubility (Organic) | Approx. 30 mg/mL in DMSO | [2] |

| Approx. 20 mg/mL in DMF | [2] | |

| Storage Temperature | -20°C | [2] |

| Stability | ≥4 years at -20°C | [2] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound and its solutions.

| Equipment | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure. A lab coat is mandatory.[3] |

| Respiratory Protection | If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |

Storage and Incompatible Materials

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Storage: Store in a dry, cool, and well-ventilated place.[1] Keep the container tightly closed and store locked up.[1] Based on data for the parent purine, storage at -20°C is recommended for long-term stability.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][3]

Accidental Release and First Aid Measures

| Situation | Procedure |

| Spill | Evacuate personnel to a safe area.[1] Wear appropriate PPE. Avoid dust formation.[1] Sweep up the solid material and place it into a suitable container for disposal.[1] Do not let the product enter drains.[1] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical attention. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention. |

| Inhalation | Move to fresh air.[3] If symptoms occur, seek medical attention. |

| Ingestion | Do not ingest. If swallowed, seek immediate medical assistance.[1] |

Experimental Protocols and Visualizations

The synthesis of 9-substituted purines often involves the reaction of a purine salt with an appropriate alkylating or vinylating agent. Below is a generalized workflow and a conceptual safety pathway.

Generalized Synthetic Workflow

The synthesis of 9-substituted purines can be achieved through various methods, including the Mitsunobu reaction or direct N-alkylation. The following diagram illustrates a generalized workflow for such a synthesis, which could be adapted for this compound.

Caption: Generalized workflow for the synthesis of 9-substituted purines.

Safety and Handling Logical Pathway

This diagram outlines the logical steps for safely handling a compound with limited safety data like this compound.

Caption: Logical safety pathway for handling compounds with unknown toxicity.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

References

Methodological & Application

Application Notes and Protocols: Radical Polymerization of 9-Vinyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the free-radical solution polymerization of 9-Vinyl-9H-purine, a monomer of significant interest for the synthesis of novel polymers with potential applications in drug delivery, biomaterials, and electronics. The resulting polymer, poly(this compound), possesses a unique combination of a flexible polyvinyl backbone and pendant purine moieties, which can engage in various intermolecular interactions. This protocol describes a method using 2,2'-azobis(2-methylpropionitrile) (AIBN) as a thermal initiator in an organic solvent. Additionally, this document outlines standard procedures for the characterization of the synthesized polymer, including determination of molecular weight and its distribution by Gel Permeation Chromatography (GPC), structural verification by Nuclear Magnetic Resonance (NMR) spectroscopy, and assessment of thermal stability through Thermogravimetric Analysis (TGA). Representative data from structurally similar polymers are provided for comparative purposes.

Introduction

Nucleobase-containing polymers are a class of macromolecules that mimic the structure of nucleic acids, offering a wide range of functionalities. Poly(this compound) is a member of this class, featuring a purine ring attached to a vinyl polymer backbone. The purine moiety allows for hydrogen bonding and π-π stacking interactions, making these polymers attractive for applications requiring specific molecular recognition, self-assembly, and biocompatibility. The radical polymerization of this compound provides a straightforward method to synthesize this polymer with controllable molecular weights. This protocol is based on established procedures for the polymerization of N-vinyl heterocyclic monomers.

Experimental Protocols

Materials and Equipment

-

Monomer: this compound (purity > 98%)

-

Initiator: 2,2'-azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)

-

Solvent: Anhydrous 1,4-dioxane or N,N-dimethylformamide (DMF)

-

Precipitation Solvent: Diethyl ether or n-hexane

-

Reaction Vessel: Schlenk flask or a round-bottom flask with a condenser and magnetic stirrer

-

Inert Gas: Argon or Nitrogen

-

Heating and Stirring: Oil bath with a magnetic stir plate

-

Purification: Filtration apparatus (e.g., Büchner funnel)

-

Drying: Vacuum oven

Polymerization Procedure

-

Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 6.84 mmol) and AIBN (e.g., 0.011 g, 0.068 mmol, for a monomer to initiator molar ratio of 100:1) in anhydrous 1,4-dioxane (e.g., 10 mL).

-

Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization Reaction: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). Immerse the flask in a preheated oil bath at 70-80 °C.

-

Reaction Time: Allow the polymerization to proceed with vigorous stirring for a predetermined time (e.g., 12-24 hours). The solution may become more viscous as the polymer forms.

-

Termination and Precipitation: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent, such as diethyl ether or n-hexane (e.g., 200 mL), with constant stirring.

-

Polymer Isolation: Collect the precipitated white polymer by filtration using a Büchner funnel.

-

Purification: Wash the polymer multiple times with the precipitation solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Storage: Store the final poly(this compound) product in a desiccator to protect it from moisture.

Characterization of Poly(this compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are employed to confirm the structure of the resulting polymer. The characteristic signals of the vinyl group in the monomer (typically in the range of 5-7 ppm in ¹H NMR) should disappear, while broad signals corresponding to the polymer backbone protons will appear.

Expected ¹H NMR (in DMSO-d₆) Chemical Shifts (broad signals):

-

Polymer Backbone (CH, CH₂): 1.5 - 2.5 ppm

-

Purine Ring Protons: 7.5 - 8.5 ppm

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polymer.

Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability of the polymer. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) by heating the sample at a constant rate and monitoring the weight loss as a function of temperature. For poly(N-vinylimidazole), a structurally related polymer, the main decomposition occurs in the range of 340–500 °C[1][2][3].

Data Presentation

The following tables summarize representative quantitative data obtained for polymers structurally similar to poly(this compound), such as poly(9-vinyladenine) and poly(N-vinylcarbazole). These values can be used as a benchmark for the characterization of the synthesized poly(this compound).

| Parameter | Poly(9-vinyladenine) (Representative) | Poly(N-vinylcarbazole) (Representative) |

| Mₙ ( g/mol ) | 15,000 - 30,000 | 20,000 - 100,000 |

| Mₙ ( g/mol ) | 25,000 - 60,000 | 40,000 - 250,000 |

| PDI (Mₙ/Mₙ) | 1.5 - 2.5 | 1.8 - 3.0 |

| Monomer Conversion (%) | 60 - 85 | 70 - 95 |

| Thermal Property | Poly(N-vinylimidazole) (Representative) |

| Decomposition Temperature | 340 - 500 °C (main step)[1][2][3] |

| Char Yield at 600 °C (%) | ~20 |

Mandatory Visualization

Caption: Experimental workflow for the radical polymerization of this compound.

Caption: Simplified mechanism of free-radical polymerization.

References

Application Notes and Protocols for 9-Vinyl-9H-purine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine scaffolds are fundamental components of nucleic acids and coenzymes, and their derivatives are pivotal in drug discovery, with applications as anticancer, antiviral, and anti-inflammatory agents. The ability to conjugate purines to other molecules with high efficiency and specificity is therefore of significant interest in medicinal chemistry and chemical biology. 9-Vinyl-9H-purine is a modified purine base that, while not extensively documented in traditional copper-catalyzed or strain-promoted click chemistry, presents a compelling opportunity for application in inverse electron demand Diels-Alder (IEDDA) reactions.